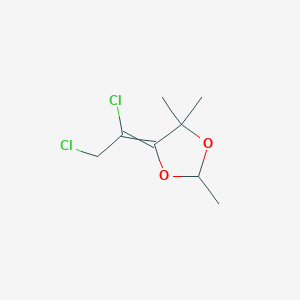
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with a dichloroethylidene group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane typically involves the reaction of 2,4,4-trimethyl-1,3-dioxolane with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
科学研究应用
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
相似化合物的比较
Similar Compounds
1,2-Dichloroethylene: An isomeric compound with similar chemical properties but different structural arrangement.
1,2-Dichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.
2,4,4-Trimethyl-1,3-dioxolane: The parent compound of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane, lacking the dichloroethylidene group.
Uniqueness
This compound is unique due to the presence of both the dichloroethylidene group and the dioxolane ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89995-58-4 |
|---|---|
分子式 |
C8H12Cl2O2 |
分子量 |
211.08 g/mol |
IUPAC 名称 |
5-(1,2-dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-7(6(10)4-9)8(2,3)12-5/h5H,4H2,1-3H3 |
InChI 键 |
DFVKRHCFFLDTLN-UHFFFAOYSA-N |
规范 SMILES |
CC1OC(=C(CCl)Cl)C(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


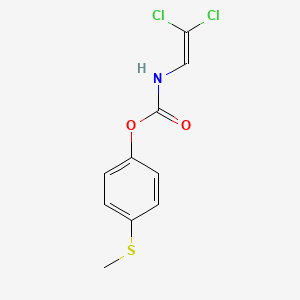
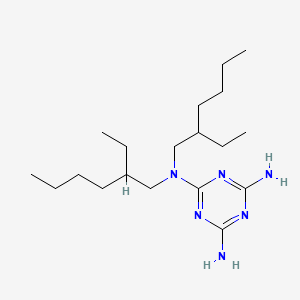
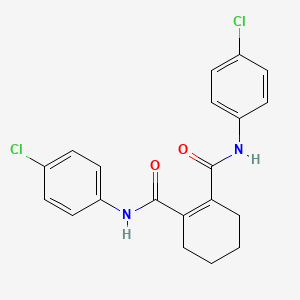
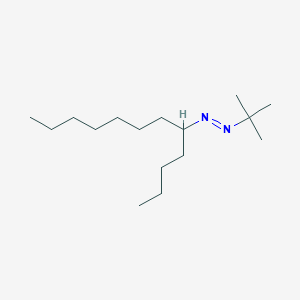
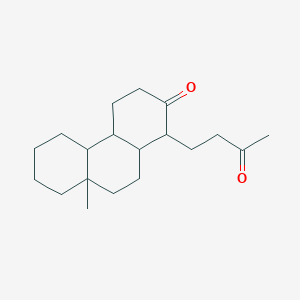
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
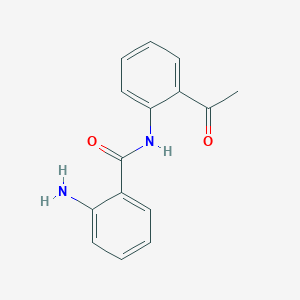

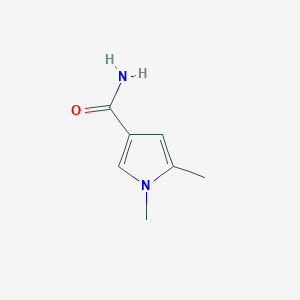
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
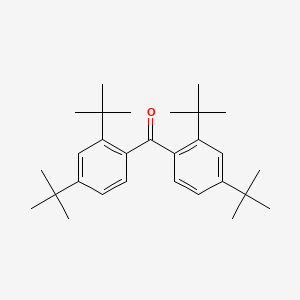
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
